An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol
CAS Number: 177596-38-2
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document collates available data on its chemical properties, outlines a representative synthetic protocol, and discusses its applications, particularly in medicinal chemistry.
Chemical and Physical Properties
3-Fluoro-4-(trifluoromethoxy)phenol is a substituted phenol featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions significantly influence its physicochemical properties, enhancing its potential as a building block in the synthesis of complex molecules.
Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethoxy)phenol
| Property | Value | Source(s) |
| CAS Number | 177596-38-2 | [1][2] |
| Molecular Formula | C₇H₄F₄O₂ | [1][3] |
| Molecular Weight | 196.10 g/mol | [1][3] |
| Appearance | Colorless to yellow or orange clear liquid | [4] |
| Boiling Point | 196.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.36 ± 0.18 (Predicted) | [3] |
| Refractive Index | 1.4340 to 1.4380 | [3] |
| LogP (XLogP3) | 2.8 | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | The carbon atoms will show distinct chemical shifts influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. Carbon-fluorine coupling will be observed. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group. |
| FT-IR (Infrared Spectroscopy) | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1000-1400 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹) are anticipated. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 196. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or other characteristic fragments of the aromatic ring. |
Synthesis and Experimental Protocols
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol is not widely detailed in publicly accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted phenols. A common approach involves the diazotization of a corresponding aniline derivative followed by hydrolysis.
Representative Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol from 3-Fluoro-4-(trifluoromethoxy)aniline
This protocol is a representative example and may require optimization.
Materials:
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3-Fluoro-4-(trifluoromethoxy)aniline
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Copper(II) Sulfate (CuSO₄)
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Toluene
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Water (H₂O)
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Ice
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-Fluoro-4-(trifluoromethoxy)aniline in a mixture of water and concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.
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Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
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Hydrolysis:
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In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to approximately 80-90°C.
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Slowly add the cold diazonium salt solution to the hot copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete hydrolysis.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with toluene (3 x 50 mL).
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Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 3-Fluoro-4-(trifluoromethoxy)phenol can be further purified by vacuum distillation or column chromatography on silica gel.
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Caption: A generalized workflow for the synthesis of substituted phenols via diazotization of anilines.
Applications in Research and Drug Development
3-Fluoro-4-(trifluoromethoxy)phenol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of both fluorine and a trifluoromethoxy group imparts unique properties to molecules containing this moiety.
The trifluoromethoxy (-OCF₃) group is highly lipophilic and metabolically stable, which can enhance the bioavailability and in vivo half-life of drug candidates.[5] Fluorine substitution can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[5] These properties make fluorinated compounds like 3-Fluoro-4-(trifluoromethoxy)phenol attractive starting materials for the development of novel therapeutic agents.
While specific biological targets for 3-Fluoro-4-(trifluoromethoxy)phenol are not extensively documented, its structural motifs are found in compounds with a range of biological activities. For instance, a related compound, 4-(trifluoromethoxy)phenol, has been investigated for its potential as an anti-tuberculosis agent.
Caption: The impact of incorporating fluorinated phenols on the properties of drug candidates.
Safety and Handling
3-Fluoro-4-(trifluoromethoxy)phenol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed.[3] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
3-Fluoro-4-(trifluoromethoxy)phenol is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of fluorine and trifluoromethoxy substituents provides a valuable tool for modulating the properties of bioactive molecules. Further research into the synthesis and biological applications of this compound is warranted to fully explore its potential in the development of new technologies and therapies.
